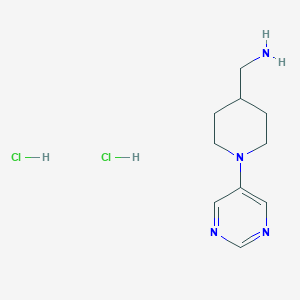

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a piperazine ring, and an aromatic ketone . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and piperazine rings would give the molecule a certain degree of rigidity, while the aromatic ketone could participate in various types of chemical reactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The triazole ring could potentially participate in reactions with electrophiles or nucleophiles, while the piperazine ring could be involved in reactions with acids or bases. The aromatic ketone could undergo various types of addition reactions .Applications De Recherche Scientifique

Antimicrobial Activities

- Derivatives of 1,2,4-triazole, including those with structures related to the compound , have been explored for their antimicrobial activities. Some of these compounds were found to possess good or moderate activities against various microorganisms (Bektaş et al., 2007).

Anticancer and Antituberculosis Studies

- Certain derivates, particularly those involving chlorophenyl and piperazine groups, have been synthesized and screened for anticancer and antituberculosis activities. Some of these compounds exhibited significant antituberculosis and anticancer activities, demonstrating their potential in therapeutic applications (Mallikarjuna et al., 2014).

Apoptosis Inducing Ability and Tubulin Polymerization Inhibition

- Research into substituted triazole derivatives with piperazine structures has shown that some compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is a promising avenue for anticancer drug development (Manasa et al., 2020).

Antimicrobial and Anticancer Agents

- Novel pyrazole derivatives containing similar molecular structures have been synthesized and evaluated for both antimicrobial and anticancer properties. Some compounds showed higher anticancer activity compared to reference drugs, highlighting their potential for further pharmaceutical exploration (Hafez et al., 2016).

Central Nervous System Depressant Activity

- Related compounds, such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, have been shown to possess central nervous system depressant activity and potential anticonvulsant properties. This suggests a role in developing treatments for neurological disorders (Butler et al., 1984).

Mécanisme D'action

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone' involves the reaction of 4-chloroaniline with sodium azide to form 5-azido-4-chloroaniline, which is then reacted with propargyl alcohol to form 5-(prop-2-yn-1-yloxy)-4-chloro-1H-1,2,3-triazole. This compound is then reacted with 4-(2,5-dimethylphenyl)piperazine in the presence of copper(I) iodide to form the final product.", "Starting Materials": [ "4-chloroaniline", "sodium azide", "propargyl alcohol", "4-(2,5-dimethylphenyl)piperazine", "copper(I) iodide" ], "Reaction": [ "4-chloroaniline is reacted with sodium azide in DMF at 80°C for 24 hours to form 5-azido-4-chloroaniline.", "5-azido-4-chloroaniline is then reacted with propargyl alcohol in the presence of copper(I) iodide and triphenylphosphine in DMF at 80°C for 24 hours to form 5-(prop-2-yn-1-yloxy)-4-chloro-1H-1,2,3-triazole.", "5-(prop-2-yn-1-yloxy)-4-chloro-1H-1,2,3-triazole is then reacted with 4-(2,5-dimethylphenyl)piperazine in the presence of copper(I) iodide and triphenylphosphine in DMF at 80°C for 24 hours to form the final product '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone'." ] } | |

Numéro CAS |

1291834-14-4 |

Formule moléculaire |

C21H23ClN6O |

Poids moléculaire |

410.91 |

Nom IUPAC |

[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C21H23ClN6O/c1-14-3-4-15(2)18(13-14)27-9-11-28(12-10-27)21(29)19-20(25-26-24-19)23-17-7-5-16(22)6-8-17/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26) |

Clé InChI |

VERCZHXYRXSVJQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide](/img/structure/B2361686.png)

![9-(3-chloro-4-methoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2361693.png)

![5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(4-methylphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2361697.png)

![2-[1-(6-Methylpyrazine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2361702.png)

![Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate](/img/structure/B2361704.png)

![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B2361706.png)

![(Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2361708.png)